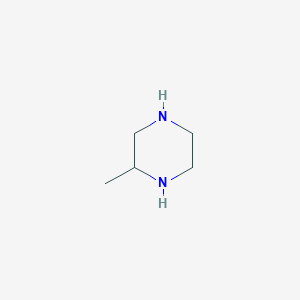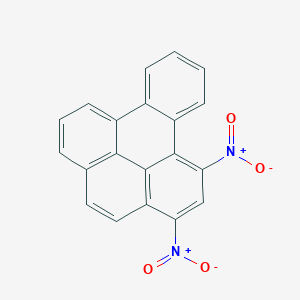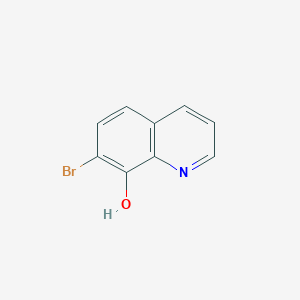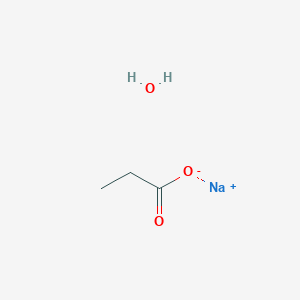
Sodium propionate hydrate
Übersicht
Beschreibung
Dietary Sodium Propionate and Aquatic Animal Health
Sodium propionate (SP) is recognized for its beneficial effects on the growth and health of aquatic animals. A study on goldfish demonstrated that diets supplemented with SP improved growth performance and immune response. Specifically, fish fed with 5 g SP/kg diet exhibited higher final weight and increased red and white blood cell counts. Moreover, these fish showed enhanced resistance against Ichthyophthirius multifiliis, a common fish parasite, suggesting that SP can be a valuable dietary additive for aquaculture .
Hydration Dynamics of Sodium Propionate
The hydration of sodium propionate in aqueous solutions has been explored using dielectric relaxation spectroscopy. The study found that sodium propionate is strongly hydrated, with approximately 23 slow water molecules per anion at infinite dilution. This hydration includes water molecules bound to the carboxylate moiety and those associated with the hydrophobic hydration of the alkyl chains. The research provides insights into the hydrophilic and hydrophobic interactions of sodium propionate in solution, which are crucial for understanding its behavior in various applications .
Synthesis of Sodium Propionate Isotopologues
A simple synthesis method for sodium [3-13C]- and [3-13CD3]propionate has been developed. This synthesis was achieved from 2,4,4-trimethyl-2-oxazoline, with the isotopic labeling confirmed by NMR and mass spectroscopy. Such labeled compounds are valuable for tracing metabolic pathways and studying biochemical processes involving propionate .
Propionate in Colitis Treatment
The therapeutic potential of sodium propionate in treating colitis has been investigated. Sodium propionate was found to improve intestinal barrier function, reduce inflammation, and mitigate oxidative stress in a mouse model of dextran sulfate sodium (DSS)-induced colitis. The study suggests that sodium propionate exerts its beneficial effects by modulating the STAT3 signaling pathway, highlighting its potential as a treatment for inflammatory bowel diseases .
Structural and Biological Properties of Propionate Derivatives
Research on sodium and potassium propionate derivatives has revealed that these compounds can form crystal hydrates and exist as monomers and dimers. Biological activity studies indicate that these propionates are effective in treating burns, cancer, and radiation damage, as well as promoting plant growth. The study underscores the diverse applications of propionate derivatives in medicine and agriculture .
Influence of Sodium on Calcium Silicate Hydrate Properties
The impact of sodium hydroxide on the structural and mechanical properties of Calcium Silicate Hydrate (C-S-H) formed from alite hydration has been assessed. The presence of sodium hydroxide was shown to enhance the hydration process and increase the elastic modulus of C-S-H, which is attributed to the electrostatic attraction between the alkaline cations and the C-S-H structure. This research is relevant for understanding the role of sodium in cement chemistry and the development of building materials .
Wissenschaftliche Forschungsanwendungen
Health and Biological Applications
Colitis Treatment : Sodium propionate has been shown to ameliorate dextran sodium sulfate-induced colitis in mice by improving intestinal barrier function and reducing inflammation and oxidative stress. This effect is primarily mediated through the STAT3 signaling pathway, highlighting its potential therapeutic value in treating inflammatory bowel diseases (Tong et al., 2016).
Wound Healing and Cancer Treatment : Sodium and potassium propionate derivatives have demonstrated efficacy in treating burn injuries, cancer, and radiation damage in both animal models and plants, indicating their broad biological activity and potential for clinical applications (Volod’kin et al., 2013).
Aquaculture Growth Enhancement : In aquaculture, dietary sodium propionate supplementation has been found to enhance growth performance, immune-related genes expression, and resistance against Ichthyophthirius multifiliis in goldfish, suggesting a beneficial role in fish farming practices (Sheikhzadeh et al., 2021).
Environmental and Material Science Applications
Hydration Properties and Applications : The hydrophilic and hydrophobic hydration of sodium propionates in aqueous solutions has been studied, showing that propionates are strongly hydrated. This property is critical in understanding their behavior in various applications, including in material sciences and formulation chemistry (Rahman et al., 2013).
Neuroprotective Effects : Sodium propionate has exhibited neuroprotective effects in models of Alzheimer's disease and spinal cord injury by reducing inflammation and promoting recovery, offering insights into potential treatments for neuroinflammatory disorders (Filippone et al., 2020).
Hydrate Formation in Energy Storage : Studies on sodium propionate hydrate and its derivatives have also extended into energy storage applications, particularly in the formation of clathrate hydrates. This research is pivotal for developing innovative solutions for gas storage and transportation, enhancing the performance of energy systems (Veluswamy et al., 2015).
Zukünftige Richtungen
Sodium propionate hydrate is currently most commonly approved and indicated by organizations like the FDA and EMA for use as an antibacterial food additive preservative in animal feed and food for human consumption . Future research into hydrate-based storage and transportation, the array of gas separation applications and the significant potential around industrial refrigeration will continue to grow through these functional chemistries .
Eigenschaften
IUPAC Name |
sodium;propanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na.H2O/c1-2-3(4)5;;/h2H2,1H3,(H,4,5);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAUAOBUGFYWMK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217201 | |
| Record name | Sodium propionate [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium propionate hydrate | |
CAS RN |
6700-17-0, 170929-20-1 | |
| Record name | Sodium propionate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium propionate [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM PROPIONATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z979E349R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



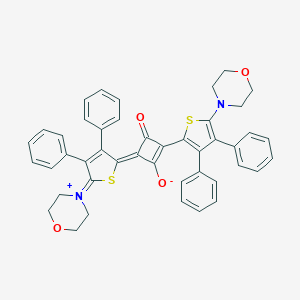
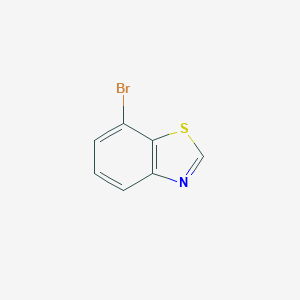
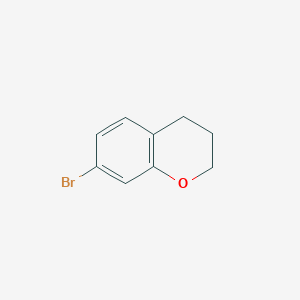
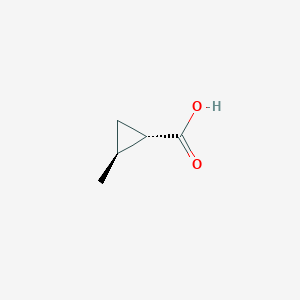
![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)
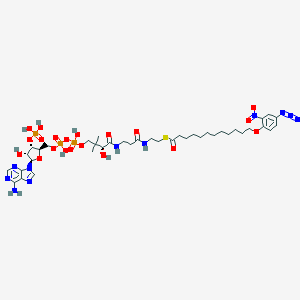
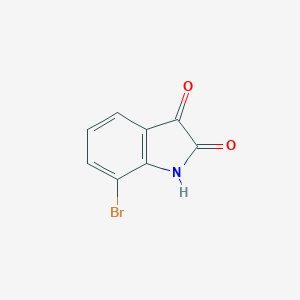
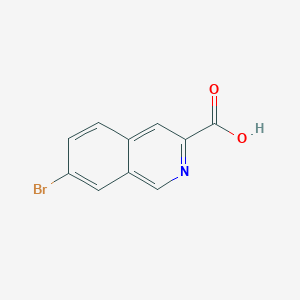
![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)
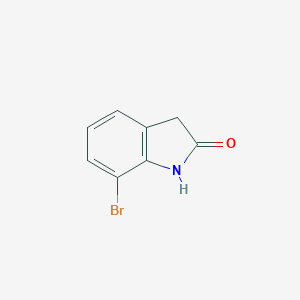
![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)
